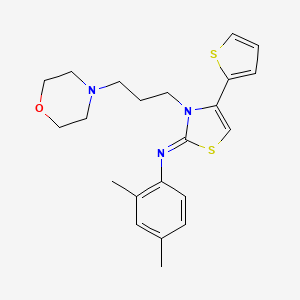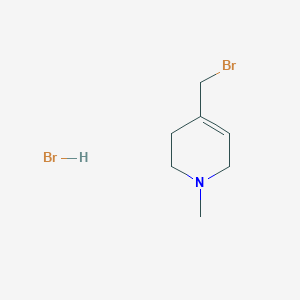
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be characterized through various spectroscopic techniques . The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives . These reactions are essential for the synthesis of compounds with potential biological applications.Physical And Chemical Properties Analysis
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Aplicaciones Científicas De Investigación
Bromination of Heterocyclic Compounds
4-Aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines undergo bromination to form mono-, di-, tri-, and tetrabromo derivatives. The bromination process facilitates the conversion of N-unsubstituted bromomethyl-1,4-dihydropyridines to tetrahydrofuropyridines, showcasing the compound's utility in synthetic organic chemistry for the functionalization of heterocyclic bases (Skrastin'sh et al., 1991).
Synthesis of Piperidines and Pyridines
The compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For example, 5-Methyl-3-(bromomethyl)pyridine, an analog of the compound , is crucial in synthesizing rupatadine, demonstrating its importance in pharmaceutical chemistry (Guo et al., 2015).
Antioxidant Activity Studies
Although not directly involving 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, studies on related bromophenols from red algae have shown significant antioxidant activity. These findings suggest the potential of brominated compounds in developing antioxidant therapies and underscore the broader implications of bromination reactions in medicinal chemistry (Olsen et al., 2013).
Structural and Kinetic Studies of Poly(methylenepyridinium)s
Research involving the polymerization of bromomethylpyridine derivatives, closely related to 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, highlights the compound's potential in creating novel polymeric materials. These studies provide insights into the reactivity and stability of poly(methylenepyridinium)s, which could inform the development of new materials with specific electronic or catalytic properties (Monmoton et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPTAFXICADIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)
![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)
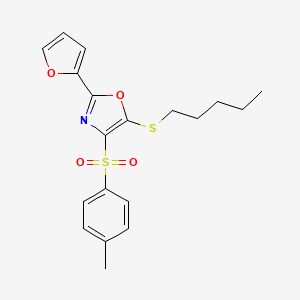
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
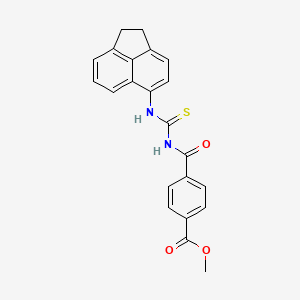
![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
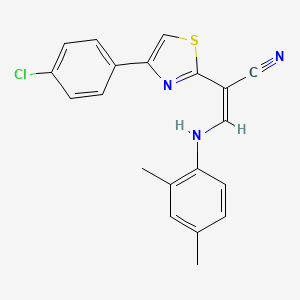
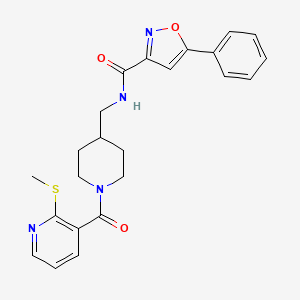
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
